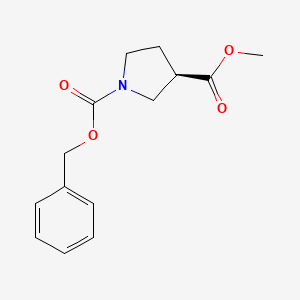
(R)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Overview
Description
“®-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 188847-00-9 . It has a molecular weight of 263.29 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of “®-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate” is represented by the linear formula C14H17NO4 . The InChI code for this compound is 1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 .Physical And Chemical Properties Analysis
“®-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate” is a liquid at room temperature . It has a molecular weight of 263.29 .Scientific Research Applications
Stereoselective Synthesis and Medicinal Chemistry Applications
Stereoselective Synthesis of Key Intermediates : The compound has relevance in the stereoselective synthesis of pharmacologically important intermediates. For example, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic, was synthesized through a sequence that demonstrates the utility of chiral pyrrolidine derivatives in creating potent antibiotics against multidrug-resistant organisms (Lall et al., 2012).
Chemical and Physical Characterization
Complexation and Spectroscopy : Related pyrrolidine derivatives have been studied for their complexation with metal ions, indicating the potential for (R)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate in biochemical and pharmaceutical research. The structural elucidation of these complexes provides insights into the biochemical activities of natural and synthetic tetramic acids, showcasing the importance of pyrrolidine derivatives in developing new therapeutic agents (Petroliagi et al., 2000).
Material Science and Engineering Applications
Electrochemical Characterization : The synthesis and electrochemical characterization of pyrrolidine derivatives doped with specific functional groups demonstrate their utility in materials science, particularly in the development of electrochromic devices and sensors. These studies provide a foundation for exploring the electrochemical properties of this compound in similar applications (Almeida et al., 2017).
Synthetic Methodology and Catalysis
Catalytic Applications : Pyrrolidine derivatives play a critical role in catalysis, serving as ligands or catalysts in various organic transformations. This highlights the potential of this compound in facilitating or optimizing synthetic pathways for the production of complex organic molecules (Bender & Widenhoefer, 2005).
Safety and Hazards
properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIVDBVWXFEMR-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652388 | |
| Record name | 1-Benzyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217655-90-7 | |
| Record name | 1-Benzyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



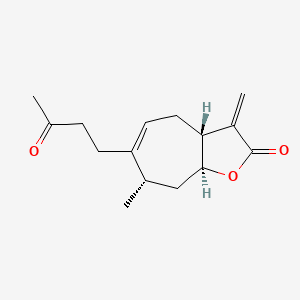
![9a-(Trifluoromethyl)hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7(8H)-one](/img/structure/B1499401.png)
![2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1499407.png)
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B1499408.png)
![2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B1499414.png)
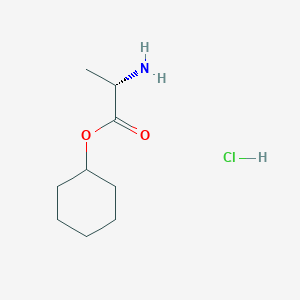
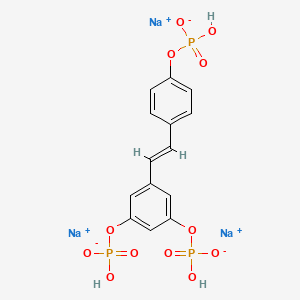
![Oxo[5,10,15,20-tetra(4-pyridyl)porphinato]titanium(IV)](/img/structure/B1499421.png)
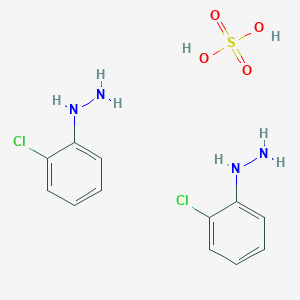
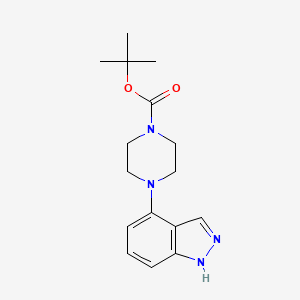
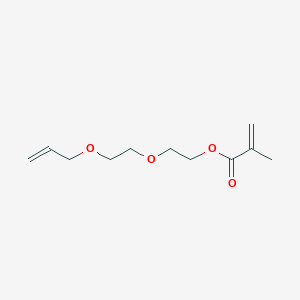
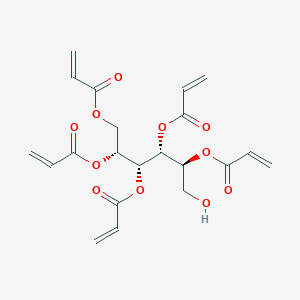
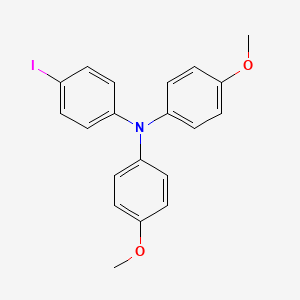
![Ethyl 2-bromofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B1499433.png)